2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is a chemical compound with the molecular formula C13H9N3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . It can be used as an organic synthesis intermediate and a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc2nc([nH]c2c1)-c3ccncc3
. The InChI key for this compound is TYFICRRCLJYFJU-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The molecular weight of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is 239.23 g/mol . The compound is described as a yellow to brown powder .Scientific Research Applications
- “2-Pyridin-4-yl-3H-benzoimidazole-5-carboxylic acid” can be used as an organic synthesis intermediate and pharmaceutical intermediate .
- The specific methods of application or experimental procedures are not provided in the source .
- There are no specific results or outcomes mentioned in the source .
- A similar compound, “2-((2-(biphenyl-4-yl) imidazo [1, 2 …”, has been used as a corrosion inhibitor .
- The compound was found to have an efficiency of 99% at low concentrations ranging from 50-1000ppm .
- The compound also showed antibacterial activity with inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
- Another similar compound, “Pyrrolo [3,4-”, has been found to reduce blood glucose .
- This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- The specific methods of application or experimental procedures are not provided in the source .
Organic Synthesis and Pharmaceutical Intermediates
Corrosion Inhibitor
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Benzimidazole analogues, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, have been found to have medicinal properties .
- One such analogue was found to be a potent agonist with a percentage TOP agonist efficacy of 142% .
- The specific methods of application or experimental procedures are not provided in the source .
Medicinal Chemistry
Collagen Prolyl-4-Hydroxylase Inhibitor
- “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid” can be used as monomers to synthesize MOF (Metal-Organic Frameworks) materials .
- The specific methods of application or experimental procedures are not provided in the source .
- A pyridin-3-yl imidazole derivative was synthesized and its antimicrobial potential was determined against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
- The specific methods of application or experimental procedures are not provided in the source .
- A series of indazole-pyridine compounds, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, were synthesized and found to be potent inhibitors of protein kinase B/Akt .
- These compounds were also found to be orally bioavailable .
- The specific methods of application or experimental procedures are not provided in the source .
Monomers for Synthesizing MOF Materials
Antimicrobial Potential
Inhibitor of Protein Kinase B/Akt
Safety And Hazards
properties
IUPAC Name |
2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMIUJKAAICMHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458775 |
Source
|
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid | |
CAS RN |
124340-93-8 |
Source
|
Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.